molecular formula C17H15NO B12553865 (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole CAS No. 189760-44-9

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole

Cat. No.: B12553865
CAS No.: 189760-44-9
M. Wt: 249.31 g/mol
InChI Key: JCMGYLCYRRYFNI-CVEARBPZSA-N
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Description

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique tetrahydronaphtho[1,2-d][1,3]oxazole structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole typically involves a multi-step process. One common method includes the cyclization of a suitable naphthalene derivative with an appropriate oxazole precursor under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both naphthalene and oxazole rings. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

189760-44-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(3aR,9bS)-2-phenyl-3a,4,5,9b-tetrahydrobenzo[e][1,3]benzoxazole

InChI

InChI=1S/C17H15NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-9,15-16H,10-11H2/t15-,16+/m1/s1

InChI Key

JCMGYLCYRRYFNI-CVEARBPZSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]3[C@@H]1OC(=N3)C4=CC=CC=C4

Canonical SMILES

C1CC2=CC=CC=C2C3C1OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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